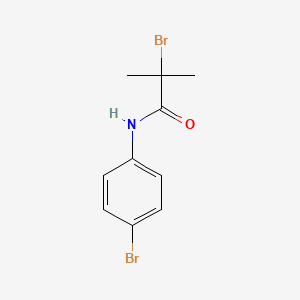

2-bromo-N-(4-bromophenyl)-2-methylpropanamide

Übersicht

Beschreibung

2-bromo-N-(4-bromophenyl)-2-methylpropanamide is an organic compound with the molecular formula C10H11Br2NO It is a brominated amide derivative, characterized by the presence of two bromine atoms attached to a phenyl ring and a propanamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(4-bromophenyl)-2-methylpropanamide typically involves the bromination of N-(4-bromophenyl)-2-methylpropanamide. One common method is the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the choice of solvent and brominating agent can be optimized to minimize waste and reduce environmental impact.

Analyse Chemischer Reaktionen

Cyclocondensation with Lactams

Conditions : Sodium hydride (NaH) in tetrahydrofuran (THF), room temperature.

Mechanism : Base-induced deprotonation of the lactam generates a nucleophilic enolate, which attacks the electrophilic carbon adjacent to the bromine in 2-bromo-N-(4-bromophenyl)-2-methylpropanamide. Cyclization forms spiro-oxazolidinones (Table 1).

Mechanistic Insight :

-

The reaction selectivity depends on the lactam’s ring size and basicity.

-

X-ray crystallography confirms spirocyclic structures with fused oxazolidinone and lactam rings .

Cross-Condensation with Amides

Conditions : NaH/THF, extended reaction times (12–16 hours).

Example Reaction :

Key Outcomes :

-

Formation of 5,5-dimethyl-2-phenyloxazolidin-4-one derivatives with yields up to 65% .

-

Substitution at the amide nitrogen (e.g., benzyl, phenyl) influences steric and electronic effects.

Side Reactions :

Bromination and Functionalization

Conditions : Bromine (Br₂) in aqueous sodium bicarbonate (NaHCO₃) at 25–35°C .

Relevance :

-

While direct bromination of the parent compound is not explicitly documented, analogous 2-bromo-2-methylpropanamide derivatives undergo selective bromination at the para position of aromatic rings under similar conditions .

-

Bromine equivalents (1–2 mol) are critical for complete conversion; excess Br₂ leads to over-bromination .

Esterification and Downstream Processing

Conditions : Sulfuric acid (H₂SO₄) in methanol (MeOH) at 63–67°C .

Reaction Pathway :

-

Hydrolysis of the amide to 2-(4-bromophenyl)-2-methylpropanoic acid (not always necessary).

-

Esterification to methyl 2-(4-bromophenyl)-2-methylpropionate (79% yield) .

Applications :

Wissenschaftliche Forschungsanwendungen

Antiviral Activity

Research has indicated that 2-bromo-N-(4-bromophenyl)-2-methylpropanamide exhibits promising antiviral properties. It has been tested against influenza A and CoxB3 viruses, showing significant inhibitory effects.

- Methodology : The compound was evaluated using plaque reduction assays.

- Results : It demonstrated a notable reduction in viral replication, suggesting its potential as a therapeutic agent against viral infections.

Anticancer Potential

The compound has also been investigated for its anticancer activities, particularly against estrogen receptor-positive human breast adenocarcinoma (MCF7) cells.

- Testing Method : The SRB assay was employed to assess cell viability.

- Findings : Results indicated that the compound induces cytotoxicity in cancer cells, with ongoing studies to elucidate the underlying mechanisms.

Molecular Docking Studies

Molecular docking studies have been conducted to explore how this compound interacts with various biological receptors. These studies suggest effective binding to specific targets, which may correlate with its observed biological activities.

Case Studies

Several case studies highlight the biological implications of similar compounds:

-

Cytotoxicity Against Cancer Cells :

- A study demonstrated that derivatives of nitro-substituted aromatic compounds exhibited IC50 values as low as 1.5 µM against colon cancer cell lines, indicating strong cytotoxic potential.

- These findings suggest that modifications in functional groups can enhance or diminish biological activity.

-

Mechanisms of Apoptosis :

- Investigations revealed that certain derivatives induced late apoptosis in cancer cells through mitochondrial pathways, relevant for developing novel anticancer therapies.

Wirkmechanismus

The mechanism of action of 2-bromo-N-(4-bromophenyl)-2-methylpropanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atoms can enhance the compound’s reactivity and binding affinity, contributing to its biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-bromo-4-chlorobenzaldehyde: Another brominated aromatic compound with different functional groups.

4-(4-bromophenyl)-thiazol-2-amine: A brominated thiazole derivative with potential biological activities.

N-(4-bromophenyl)-2-methylpropanamide: The non-brominated precursor of 2-bromo-N-(4-bromophenyl)-2-methylpropanamide.

Uniqueness

This compound is unique due to the presence of two bromine atoms, which can significantly influence its chemical reactivity and biological activity. The specific arrangement of functional groups also allows for diverse chemical transformations and applications in various fields.

Biologische Aktivität

2-Bromo-N-(4-bromophenyl)-2-methylpropanamide is an organic compound with significant potential in medicinal chemistry. Its structural features, including the presence of bromine atoms and a propanamide group, contribute to its biological activities, which are primarily explored in antiviral and anticancer research.

Chemical Structure and Properties

- Molecular Formula : C10H12Br2N

- IUPAC Name : this compound

- Molecular Weight : 292.02 g/mol

This compound is characterized by its unique amide structure, which is crucial for its interaction with biological targets.

Antiviral Properties

Recent studies have highlighted the compound's effectiveness against viral infections, particularly:

- Influenza A Virus : Molecular docking studies indicate that this compound interacts favorably with viral proteins, suggesting potential as an antiviral agent. It demonstrated promising activity against influenza A and Coxsackievirus B3 (CoxB3) in vitro, indicating a mechanism that may inhibit viral replication.

Anticancer Activity

The compound has also been evaluated for its anticancer properties:

- Breast Cancer Cells (MCF7) : In vitro tests using the SRB assay showed that this compound exhibits significant cytotoxic effects on estrogen receptor-positive human breast adenocarcinoma cells. The results indicate a concentration-dependent inhibition of cell proliferation, underscoring its potential as a therapeutic agent in oncology.

While the precise mechanism of action remains to be fully elucidated, preliminary data suggest that the compound binds effectively to specific biological receptors involved in viral entry and cancer cell proliferation. Molecular docking studies have provided insights into its binding affinities and interactions with target proteins, which may explain its observed biological activities.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| N-(4-Bromophenyl)propionamide | C9H10BrNO | Lacks the additional bromine on the methyl group. |

| 4-Bromoaniline | C6H6BrN | A simpler structure without the propanamide group. |

| N-(4-Bromophenyl)butyramide | C10H12BrNO | Similar amide structure but with a longer carbon chain. |

This table illustrates how this compound stands out due to its dual bromination, enhancing its biological activity compared to other derivatives.

Case Studies and Research Findings

Several studies have documented the biological evaluation of this compound:

- Antiviral Screening : In a study focused on antiviral agents, this compound was synthesized and screened against influenza A and CoxB3 viruses, showing effective inhibition of viral replication.

- Anticancer Testing : The compound was tested against MCF7 cells, where it displayed significant cytotoxicity at various concentrations, indicating its potential as an anticancer drug candidate.

- Molecular Docking Studies : These studies revealed that the compound binds effectively to key receptors involved in viral pathogenesis and cancer cell signaling pathways, providing a rationale for its observed biological effects.

Eigenschaften

IUPAC Name |

2-bromo-N-(4-bromophenyl)-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Br2NO/c1-10(2,12)9(14)13-8-5-3-7(11)4-6-8/h3-6H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZMKIPQXIAJQMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)NC1=CC=C(C=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.